molecular formula C17H16ClN3O2 B11131061 ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

Cat. No.: B11131061
M. Wt: 329.8 g/mol
InChI Key: LHFLIUUINKCCAB-UHFFFAOYSA-N
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Description

Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a compound belonging to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate typically involves multicomponent condensation reactions. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is favored due to its efficiency and high yield. Industrial production methods often involve similar multicomponent reactions but on a larger scale, with optimized reaction conditions to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways . For example, it may block γ-aminobutyric acid receptors, leading to its potential use as a sedative or hypnotic agent .

Comparison with Similar Compounds

Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include:

Properties

Molecular Formula

C17H16ClN3O2

Molecular Weight

329.8 g/mol

IUPAC Name

ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate

InChI

InChI=1S/C17H16ClN3O2/c1-3-23-17(22)20-16-15(12-6-4-11(2)5-7-12)19-14-9-8-13(18)10-21(14)16/h4-10H,3H2,1-2H3,(H,20,22)

InChI Key

LHFLIUUINKCCAB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)C

Origin of Product

United States

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